N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31FN6O2S2/c35-27-15-13-26(14-16-27)29-21-28(30-12-7-19-44-30)39-41(29)33(43)23-45-34-38-37-31(40(34)18-17-24-8-3-1-4-9-24)22-36-32(42)20-25-10-5-2-6-11-25/h1-16,19,29H,17-18,20-23H2,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQQAJCASNSKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound integrates several pharmacologically relevant moieties, including pyrazole and triazole rings, which are often associated with various therapeutic effects.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 644.7 g/mol. The presence of multiple functional groups contributes to its diverse biological activity. The structural features are summarized in the table below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-Fluorophenyl) Pyrazole Derivatives | Pyrazole ring with fluorine substitution | Anticancer properties |
| Triazole-based Compounds | Triazole ring systems | Antifungal activity |
| Thiophene Derivatives | Thiophene ring | Antimicrobial activity |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit significant anticancer activity. The presence of the triazole ring is particularly noteworthy as it has been associated with inhibition of tubulin polymerization, a common mechanism in anticancer agents. For instance, related pyrazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values as low as 0.08 µM .
Antimicrobial Activity
The compound's structural components suggest potential interactions with specific enzymes or receptors that could lead to antimicrobial effects. Pyrazole derivatives have demonstrated both antibacterial and antifungal activities in various studies. For example, compounds similar to N-((5-(4-fluorophenyl)-3-thiophen-2-yl) pyrazoles have been reported to exhibit significant antimicrobial efficacy against common pathogens .
Anti-inflammatory Effects
Research indicates that compounds containing the pyrazole scaffold can also exhibit anti-inflammatory properties. Studies utilizing human red blood cell membrane stabilization methods have shown that these compounds can effectively inhibit inflammatory responses at varying concentrations .
Case Studies and Research Findings
- Antitumoral Activity : A study highlighted the synthesis of a series of pyrazole derivatives that were tested for their antitumoral activity. The results indicated that structural variations significantly influenced their effectiveness against cancer cell lines .
- Docking Studies : Molecular docking studies have been conducted to explore the binding affinities of these compounds to target proteins involved in cancer progression and inflammation. These studies have revealed promising interactions that suggest potential therapeutic applications .
- Synthesis and Characterization : The synthesis of N-((5-(4-fluorophenyl)-3-thiophen-2-yl) involves several key steps that require precise control over reaction conditions to ensure high yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .
Scientific Research Applications
Chemical Characteristics
The compound has a molecular formula of and a molecular weight of approximately 667.8 g/mol. It features multiple functional groups, including triazole and pyrazole rings, which are often associated with biological activity.
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. For instance, studies have shown that subtle modifications in the phenyl moiety can enhance antiviral efficacy. The mechanism often involves interference with viral replication processes, making these compounds candidates for further development in antiviral therapies .
Antitumor Activity
The compound has also demonstrated potential as an antitumor agent. Investigations into its structure-activity relationships reveal that it can inhibit tubulin polymerization, a critical process for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, similar compounds have been synthesized and tested for their antitumor efficacy, indicating a promising avenue for drug development .
Case Studies and Research Findings
-
Synthesis and Testing of Pyrazole Derivatives
- A study synthesized a series of pyrazole derivatives and evaluated their biological activities. The results indicated that modifications to the pyrazole structure could significantly alter their antiviral and antitumor properties. The most promising compounds showed effective inhibition against specific cancer cell lines while maintaining low cytotoxicity to normal cells .
-
Mechanistic Insights into Antitumor Activity
- Another investigation focused on the mechanism by which certain pyrazole derivatives exerted their antitumor effects. It was found that these compounds could disrupt microtubule dynamics, leading to apoptosis in cancer cells. This finding underscores the potential of N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide as a lead compound for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a dihydro-pyrazole ring with a phenethyl-substituted triazole, distinguishing it from Safonov’s thiophen-2-ylmethyl derivatives and Hotsulia’s pyrazole-triazole hybrids .
- Unlike the sulfonylphenyl-containing triazoles in , the target compound features a thiophen-2-yl group, which may enhance π-π stacking interactions in biological targets .
Spectral Data Comparison:
Notes:
- The absence of C=O IR bands in the target compound (inferred from triazole-thione tautomerism) aligns with triazole derivatives like [7–9], contrasting with hydrazinecarbothioamides [4–6], which retain carbonyl groups .
- NMR data for the target compound would likely show distinct shifts for the phenethyl and thiophen-2-yl protons, differentiating it from analogues with sulfonylphenyl or pyrolle substituents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodology : Utilize reflux conditions with ethyl alcohol and stoichiometric control of phenylisothiocyanate (70 mmol) to promote cyclization of thiosemicarbazides. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity. Monitor reaction progress using TLC and adjust reflux time based on intermediate stability .
- Key Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm) and thiophene (δ ~6.8–7.1 ppm) moieties.
- FT-IR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Test antimicrobial activity using microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s reactivity or crystal packing?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze π-π stacking (fluorophenyl-thiophene), hydrogen bonds (N-H···O/S), and van der Waals interactions. Pair with DFT calculations (e.g., B3LYP/6-311G**) to quantify interaction energies .
- Design Tip : Modify phenethyl or thiophene substituents to alter supramolecular assembly .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. Molecular docking (AutoDock Vina) can predict binding affinities to targets like COX-2 or EGFR .
- Validation : Compare predictions with in vivo PK/PD studies in rodent models .
Q. How can flow chemistry improve scalability of key intermediates?
- Methodology : Design a continuous-flow reactor for high-risk steps (e.g., Swern oxidation or thioether formation). Use DoE (Design of Experiments) to optimize parameters (residence time, temperature, catalyst loading). Monitor in-line via UV-Vis or Raman spectroscopy .
- Case Study : Achieve >90% yield in diphenyldiazomethane synthesis under flow conditions .
Q. What advanced spectroscopic techniques resolve tautomeric equilibria in derivatives?
- Methodology : Apply dynamic NMR (DNMR) at variable temperatures (298–373 K) to study thione-thiol tautomerism. Complement with UV-Vis spectroscopy (λ ~250–300 nm) to track tautomer ratios in solvents of varying polarity .
Q. How do substituent modifications affect biological activity?
- Methodology : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on phenyl rings). Use SAR analysis to correlate structural changes with IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). Validate via molecular dynamics simulations (NAMD/GROMACS) .
Methodological Notes
- Synthesis : Prioritize regioselective cyclization by controlling pH and solvent polarity (e.g., DMF vs. THF) .
- Characterization : Cross-validate LC-MS purity (>95%) with elemental analysis (C, H, N, S) .
- Biological Studies : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate statistical significance (p < 0.05, ANOVA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
